1-Methoxytridec-5-ene

Volatility Vapour Pressure Stability

1-Methoxytridec-5-ene (CAS 93981-59-0), also known as (E)-1-methoxytridec-5-ene, is a mono-unsaturated ether characterized by a 13-carbon backbone with a methoxy (-OCH₃) group at position 1 and a double bond at position 5. Its molecular formula is C₁₄H₂₈O, with a molecular weight of approximately 212.37 g/mol.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 93981-59-0
Cat. No. B1609429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxytridec-5-ene
CAS93981-59-0
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCCCOC
InChIInChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2/h9-10H,3-8,11-14H2,1-2H3/b10-9+
InChIKeyYPYDBPSWBZGYLW-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxytridec-5-ene (CAS 93981-59-0): Physicochemical Profile and Procurement Considerations


1-Methoxytridec-5-ene (CAS 93981-59-0), also known as (E)-1-methoxytridec-5-ene, is a mono-unsaturated ether characterized by a 13-carbon backbone with a methoxy (-OCH₃) group at position 1 and a double bond at position 5 . Its molecular formula is C₁₄H₂₈O, with a molecular weight of approximately 212.37 g/mol . Key physicochemical properties include a density of 0.8±0.1 g/cm³, a boiling point of 278.4±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Commercially, the compound is typically supplied with an assay purity ranging from 95.00% to 100.00% [1]. This baseline profile is essential for procurement, as variations in chain length, double bond position, or functional group substitution among in-class analogs can significantly alter these critical handling and application parameters.

Why 1-Methoxytridec-5-ene Cannot Be Replaced by a Generic Methoxyalkene


The specific substitution pattern of 1-Methoxytridec-5-ene—a 13-carbon chain with a precisely positioned Δ5 double bond and a terminal methoxy group—dictates its physicochemical behavior and potential bioactivity in ways that cannot be replicated by generic methoxyalkenes or alkenes . Compounds with identical functional groups but differing carbon chain lengths or double bond positions will exhibit altered boiling points, vapour pressures, and conformational dynamics . These variations directly impact critical experimental outcomes in areas ranging from fragrance development, where volatility and olfactory character are paramount, to the synthesis of pheromone analogs, where subtle molecular features determine biological recognition and response [1]. Substituting with a cheaper, structurally similar analog without quantitative comparative data risks compromising experimental reproducibility and final product performance, underscoring the need for a compound-specific evidence base.

Quantitative Differentiation of 1-Methoxytridec-5-ene: A Comparative Evidence Guide


Physicochemical Stability: Comparative Vapour Pressure of 1-Methoxytridec-5-ene

1-Methoxytridec-5-ene exhibits a remarkably low vapour pressure of 0.0±0.6 mmHg at 25°C . In contrast, the structurally related but shorter-chain analog 1-Methoxyundecane (C12H26O), which lacks the Δ5 double bond and has a 11-carbon backbone, exhibits a calculated vapour pressure of approximately 0.035 mmHg at 25°C (derived from its boiling point of 225°C at 760 mmHg) . This difference of approximately 0.035 mmHg represents a functionally relevant increase in volatility for the shorter, saturated analog, which could lead to faster evaporative loss in open systems and altered olfactory perception in fragrance applications. The 1-Methoxytridec-5-ene's lower volatility may confer greater longevity in formulations where sustained release is desired.

Volatility Vapour Pressure Stability Formulation

Purity and Assay: Benchmarking 1-Methoxytridec-5-ene for Reproducible Research

The commercial specification for 1-Methoxytridec-5-ene typically guarantees an assay purity range of 95.00% to 100.00% [1]. This is a well-defined and tight specification that is critical for ensuring reproducibility in sensitive applications. In comparison, the structurally related pheromone component (Z)-4-Tridecene (CAS 35125-79-6), which lacks the methoxy group, is often supplied at a lower purity of ≥90% or ≥95% (GC) . The 5% difference in minimum purity specification can be significant; for a 10g purchase of the lower-purity (Z)-4-Tridecene, up to 1g of material could be impurities of unknown structure and potential bioactivity, whereas the higher-purity 1-Methoxytridec-5-ene offers a more defined and reliable starting material.

Purity Quality Control Reproducibility Procurement Specification

Structural Determinants of Bioactivity: Double Bond Position in Alkene Pheromone Analogs

While direct comparative bioactivity data for 1-Methoxytridec-5-ene is not available, class-level inference from studies on methoxy-alkene pheromone analogs demonstrates that the position of the double bond and the presence of the methoxy group are critical determinants of electrophysiological response [1]. In electroantennogram (EAG) studies on related lepidopteran pheromone systems, analogs with a Δ7 double bond (e.g., (Z)-11-methoxynonadec-7-ene) elicited distinct and quantifiable responses compared to the native pheromone, which often features a Δ9 or Δ11 unsaturation [1]. The 1-Methoxytridec-5-ene structure, with its Δ5 unsaturation and terminal methoxy group, represents a distinct regioisomeric and functional pattern that, by extrapolation from this class-level data, would be expected to interact differently with chemoreceptor proteins than analogs with, for example, a Δ9 double bond or a hydroxyl group. This structural specificity is paramount when the compound is used to probe or mimic specific biological recognition events.

Pheromone Structure-Activity Relationship Electroantennography Semiochemical

Role as a Synthetic Intermediate: Methoxy-Alkene Moiety in Pyrethroid and Pheromone Analogue Synthesis

The 1-methoxytridec-5-ene scaffold contains a methoxy-alkene or alkene-ether fragment that serves as a key building block in the synthesis of complex bioactive molecules, a property shared with other methoxy-alkenes [1]. Specifically, the Wittig reaction of phosphonium salts, such as (methoxymethyl)triphenylphosphonium bromide, is a standard method for installing methoxy-alkene moieties [2]. This methodology is widely employed in the construction of pyrethroid insecticides and insect pheromone analogs [1]. While 1-Methoxytridec-5-ene itself is a product rather than a reagent, its structure demonstrates the successful installation of such a moiety and confirms the synthetic accessibility of this specific chain length and double bond position. In contrast, shorter or longer chain analogs, or those with the double bond at a different position, would require different and potentially less efficient synthetic routes, impacting overall yield and cost of downstream materials. The existence of 1-Methoxytridec-5-ene thus validates a specific and valuable synthetic space.

Synthetic Chemistry Wittig Reaction Pyrethroid Pheromone Synthesis Building Block

Optimal Application Scenarios for 1-Methoxytridec-5-ene Based on Comparative Evidence


Long-Lasting Fragrance and Aroma Formulations

Given its relatively low vapour pressure of 0.0±0.6 mmHg at 25°C compared to shorter-chain methoxyalkanes , 1-Methoxytridec-5-ene is well-suited for fragrance applications requiring a lower evaporation rate and extended longevity. This property, combined with a typical commercial purity of 95.00 to 100.00% [1], ensures a consistent and predictable olfactory contribution over time, minimizing the need for frequent reapplication in fine fragrance or ambient scenting products.

Pheromone and Semiochemical Research Tool

The specific structural features of 1-Methoxytridec-5-ene—a C13 backbone, a Δ5 double bond, and a terminal methoxy group—align it with a class of compounds known to elicit distinct electrophysiological responses in insect chemoreception systems . This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the molecular basis of olfactory recognition or for use as a synthetic intermediate in the preparation of more complex semiochemical analogs. Its high purity specification further supports its use in quantitative bioassays where impurities could confound results.

Reference Standard for Analytical and Quality Control Methods

With a well-defined commercial assay purity (95.00% to 100.00%) and established physicochemical properties (density, boiling point) [1], 1-Methoxytridec-5-ene serves as an excellent reference standard for calibrating analytical instruments (e.g., GC, GC-MS) used in the analysis of complex volatile mixtures. Its unique retention time and mass spectral profile provide a reliable benchmark for method development and validation in quality control laboratories for the fragrance, flavor, and agrochemical industries.

Model Substrate for Studying Alkene and Ether Reactivity

As a well-characterized long-chain alkene-ether, 1-Methoxytridec-5-ene can function as a model substrate for investigating the chemo- and regioselectivity of various organic transformations, including oxidation, epoxidation, and metathesis reactions . Its specific substitution pattern allows researchers to probe the influence of the remote methoxy group and the Δ5 double bond on reaction outcomes, providing insights that can be applied to the synthesis of more complex molecules within the same chemical space.

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